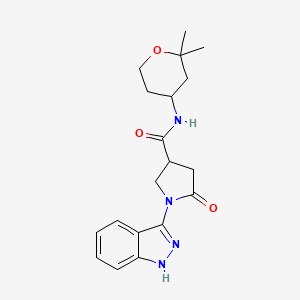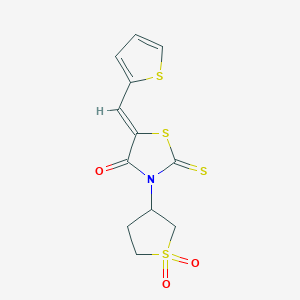![molecular formula C18H26N6O B12164925 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12164925.png)
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Isopropyl Group: Alkylation of the pyrazole ring with isopropyl halide under basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from pyridine derivatives through hydrogenation.
Coupling with Pyrimidine: The pyrimidine ring is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidine ring, using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Substituted derivatives at the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating novel compounds with specific properties.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-dimethyl-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide: Lacks the isopropyl group.
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxylate: Ester derivative.
Uniqueness
The presence of the isopropyl group in N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide adds steric bulk and hydrophobic character, which can influence its binding affinity and selectivity for molecular targets. This makes it unique compared to similar compounds without the isopropyl group.
Properties
Molecular Formula |
C18H26N6O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H26N6O/c1-12(2)24-14(4)16(13(3)22-24)21-17(25)15-7-5-10-23(11-15)18-19-8-6-9-20-18/h6,8-9,12,15H,5,7,10-11H2,1-4H3,(H,21,25) |
InChI Key |
SJJSLGMCLWKQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12164848.png)
![3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12164851.png)

![13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12164860.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164868.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164876.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12164879.png)
![Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12164880.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12164889.png)
![2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12164896.png)
![7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12164904.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12164906.png)

![N-[(E)-(3-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12164910.png)
